4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1-phenylethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1-phenylethyl)butanamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.18959167 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1-phenylethyl)butanamide is a synthetic derivative that exhibits significant biological activity, particularly in anti-inflammatory and potential therapeutic applications. This article reviews the biological properties of this compound based on recent research findings, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
- Chemical Formula : C22H26N4O3
- Molecular Weight : 394.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways. Research indicates that it may inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6, which are critical mediators in inflammatory responses.
Key Findings from Studies
-
In Vitro Studies :
- The compound demonstrated a significant reduction in IL-6 and IL-1β mRNA expression in human keratinocyte cells (HaCaT) when treated with lipopolysaccharide (LPS), a common inflammatory stimulus. This inhibition was dose-dependent, with effective concentrations around 10 μM .
- A comparative analysis of various derivatives showed that compounds with similar structural motifs exhibited varying degrees of anti-inflammatory activity, suggesting structure-activity relationships (SAR) that could guide future synthesis .
-
In Vivo Studies :
- In murine models, administration of the compound prior to LPS exposure resulted in decreased levels of serum pro-inflammatory cytokines and reduced histological signs of inflammation. Notably, the administration led to lower alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating a protective effect against liver injury often associated with systemic inflammation .
- The compound's efficacy was further supported by histopathological evaluations showing reduced infiltration of inflammatory cells in tissues .
Data Summary
Study Type | Cytokine Measured | Concentration | Result |
---|---|---|---|
In Vitro | IL-6 | 10 μM | Significant reduction in mRNA expression |
In Vitro | IL-1β | 10 μM | Significant reduction in mRNA expression |
In Vivo | IL-6 | N/A | Decreased serum levels after treatment |
In Vivo | ALT/AST Levels | N/A | Lower than control group post-treatment |
Case Studies
Several studies have explored the therapeutic potential of similar compounds derived from the pyridazin framework. For instance:
- A study on benzoxazole derivatives reported significant anti-inflammatory effects through inhibition of cytokine production, paralleling the findings for the pyridazin derivatives .
- Another research highlighted the importance of substituent groups on the benzene ring in modulating biological activity, which can be applied to optimize the pharmacological profile of our target compound .
Propiedades
IUPAC Name |
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-17(18-7-4-3-5-8-18)24-22(27)9-6-16-26-23(28)15-14-21(25-26)19-10-12-20(29-2)13-11-19/h3-5,7-8,10-15,17H,6,9,16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDAHMNFUIWIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.